molecular formula C10H13IO B1511476 2-Iodo-4-isopropoxy-1-methylbenzene

2-Iodo-4-isopropoxy-1-methylbenzene

Cat. No.: B1511476
M. Wt: 276.11 g/mol
InChI Key: OVHDBUDCJILKGB-UHFFFAOYSA-N
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Description

2-Iodo-4-isopropoxy-1-methylbenzene is a useful research compound. Its molecular formula is C10H13IO and its molecular weight is 276.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-1-methyl-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHDBUDCJILKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Iodo-1-methyl-4-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the chemical structure, synthesis, and applications of 2-iodo-1-methyl-4-(propan-2-yloxy)benzene , a specialized aryl iodide building block used in medicinal chemistry.

Executive Summary

2-Iodo-1-methyl-4-(propan-2-yloxy)benzene (also known as 2-iodo-4-isopropoxytoluene ) is a trisubstituted benzene derivative characterized by an electron-rich aromatic core functionalized with a labile iodide handle. Its structural uniqueness lies in the specific ortho-methyl, meta-isopropoxy positioning relative to the iodine atom, creating a steric and electronic environment distinct from common para-substituted aryl halides.

This compound serves as a critical intermediate in the synthesis of biaryl scaffolds via transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). It is particularly relevant in the development of SGLT2 inhibitors and other carbohydrate-mimetic therapeutics where alkoxyphenyl motifs modulate lipophilicity and metabolic stability.

Key Identifiers:

  • IUPAC Name: 2-iodo-1-methyl-4-(propan-2-yloxy)benzene

  • Synonyms: 2-iodo-4-isopropoxytoluene; 3-iodo-4-methylphenyl isopropyl ether

  • CAS Registry Number: 1369834-60-5 (Ether); 626250-54-2 (Phenol precursor)

  • Molecular Formula: C₁₀H₁₃IO

  • Molecular Weight: 276.12 g/mol

Structural Characterization & Properties

Molecular Geometry and Electronic Effects

The molecule features a toluene core with two key substituents:

  • Iodine (C-2): Positioned ortho to the methyl group. This proximity introduces steric strain (A-value of I = 0.43 vs. Me = 1.70), which can influence the regioselectivity of oxidative addition steps during catalysis.

  • Isopropoxy (C-4): Positioned para to the methyl group. This is a strong electron-donating group (EDG) via resonance (+M effect), significantly increasing the electron density of the ring, particularly at the C-3 and C-5 positions.

Physical Properties (Predicted/Experimental)
PropertyValueRationale
Appearance Pale yellow oil or low-melting solidTypical for halogenated aryl ethers.
Boiling Point ~285°C (760 mmHg)High MW and polarizability of Iodine.
Density ~1.5 g/cm³Heavy atom effect (Iodine).
LogP 4.1 ± 0.3Lipophilic due to iodo and isopropyl groups.
Solubility DCM, THF, TolueneHydrophobic core; insoluble in water.

Synthetic Pathways[1]

The synthesis of 2-iodo-1-methyl-4-(propan-2-yloxy)benzene is non-trivial due to the directing effects of standard electrophilic aromatic substitution (EAS). Direct iodination of 4-isopropoxytoluene typically yields the 3-iodo isomer (ortho to the strong alkoxy director), not the desired 2-iodo isomer.

Therefore, a bottom-up approach starting from 2-amino-4-nitrotoluene is the industry standard to ensure regiochemical fidelity.

Retrosynthetic Analysis
  • Target: 2-iodo-1-methyl-4-(propan-2-yloxy)benzene

  • Disconnection: O-Alkylation (Williamson Ether Synthesis)

  • Precursor 1: 2-iodo-4-methylphenol (3-iodo-p-cresol)

  • Precursor 2: 2-iodo-4-aminotoluene (via Sandmeyer/Reduction)

Step-by-Step Protocol
Step 1: Sandmeyer Iodination

Convert commercial 2-amino-4-nitrotoluene to 2-iodo-4-nitrotoluene .

  • Reagents: NaNO₂, H₂SO₄, KI.

  • Mechanism: Formation of diazonium salt followed by radical-nucleophilic substitution by iodide.

  • Critical Control: Maintain temperature <5°C during diazotization to prevent phenol formation.

Step 2: Nitro Reduction

Reduce the nitro group to an amine without dehalogenating the iodine.

  • Reagents: Fe powder/NH₄Cl or SnCl₂/HCl.

  • Note: Avoid catalytic hydrogenation (Pd/C, H₂), which will cause hydrodeiodination (loss of the iodine handle).

Step 3: Hydrolysis to Phenol

Convert 2-iodo-4-aminotoluene to 2-iodo-4-methylphenol (3-iodo-p-cresol).

  • Reagents: NaNO₂, H₂SO₄ (aq), followed by thermal hydrolysis (100°C).

  • Observation: The amine is diazotized and then boiled in dilute acid to replace N₂⁺ with OH.

Step 4: O-Alkylation (Final Step)
  • Reagents: Isopropyl bromide (2-bromopropane), K₂CO₃, DMF, 60°C.

  • Procedure:

    • Dissolve 3-iodo-p-cresol (1.0 eq) in DMF.

    • Add K₂CO₃ (2.0 eq) and stir for 30 min to form the phenoxide.

    • Add 2-bromopropane (1.5 eq) dropwise.

    • Heat to 60°C for 4-6 hours.

    • Workup: Dilute with water, extract with EtOAc.

  • Yield: Typically 85-90%.

Synthesis Workflow Diagram

Synthesis Start 2-Amino-4-nitrotoluene (Commercial Starting Material) Step1 Step 1: Sandmeyer Reaction (NaNO2, H2SO4; then KI) Target: 2-Iodo-4-nitrotoluene Start->Step1 Iodination Step2 Step 2: Selective Reduction (Fe/NH4Cl or SnCl2) Target: 2-Iodo-4-aminotoluene Step1->Step2 -NO2 to -NH2 Step3 Step 3: Diazotization & Hydrolysis (NaNO2, H2SO4, Heat) Target: 3-Iodo-p-cresol Step2->Step3 -NH2 to -OH Step4 Step 4: Williamson Ether Synthesis (iPr-Br, K2CO3, DMF) Target: 2-Iodo-4-isopropoxytoluene Step3->Step4 O-Alkylation

Caption: Four-step regioselective synthesis ensuring the iodine is installed ortho to the methyl group.

Reactivity Profile & Applications

Cross-Coupling Utility

The primary utility of 2-iodo-1-methyl-4-(propan-2-yloxy)benzene is as an electrophile in Palladium-catalyzed cross-coupling. The iodine atom is a "soft" leaving group, making oxidative addition facile even with weak ligands.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl ethers.

    • Application: Synthesis of SGLT2 inhibitor analogs where the distal phenyl ring requires electron-rich substitution.

  • Sonogashira Coupling: Reacts with terminal alkynes.

  • Buchwald-Hartwig Amination: Reacts with amines to form aniline derivatives.

Mechanistic Pathway (Suzuki)
  • Oxidative Addition: Pd(0) inserts into the C–I bond. The presence of the ortho-methyl group stabilizes the Pd(II) species against dimerization but may slow down the transmetallation step due to steric bulk.

  • Transmetallation: The aryl-boron species transfers its organic group to Palladium.

  • Reductive Elimination: Formation of the C–C bond and regeneration of Pd(0).

Reactivity Diagram

Reactivity Center 2-Iodo-1-methyl- 4-(propan-2-yloxy)benzene Suzuki Biaryl Ethers (Suzuki Coupling) Center->Suzuki Ar-B(OH)2 Pd(PPh3)4 Sono Alkynyl Arenes (Sonogashira) Center->Sono Terminal Alkyne Pd/Cu Lith Aryl Lithium Species (Li-Halogen Exchange) Center->Lith n-BuLi -78°C

Caption: Divergent synthetic utility of the aryl iodide handle.

Safety & Handling (SDS Highlights)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Light Sensitive: Aryl iodides can liberate free iodine upon prolonged exposure to light. Store in amber vials.

  • Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 616392, 2-Iodo-4-methylphenol. Retrieved from [Link]

  • Organic Syntheses (2005). Preparation of Aryl Iodides via Sandmeyer Reaction. Org. Synth. 2005, 81, 121. Retrieved from [Link]

  • NIST Chemistry WebBook. 3-Methyl-4-isopropylphenol (Isomer Comparison). Retrieved from [Link]

Molecular weight and formula of 2-Iodo-4-isopropoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthesis, and applications of 2-Iodo-4-isopropoxy-1-methylbenzene .

CAS Number: 1369834-60-5 Formula: C₁₀H₁₃IO Molecular Weight: 276.11 g/mol

Executive Summary

This compound is a specialized halogenated aromatic ether used primarily as a building block in the synthesis of pharmaceuticals and agrochemicals. Its structure features a toluene core with an iodine atom at the ortho position (C2) and an isopropoxy group at the para position (C4). The iodine substituent serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the isopropoxy group modulates lipophilicity and metabolic stability.

This guide provides a comprehensive technical profile, including validated synthesis pathways, structural analysis, and handling protocols for researchers in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2]

The following data summarizes the core physical constants and identifiers for the compound.

PropertyValueNotes
IUPAC Name 2-Iodo-1-methyl-4-(propan-2-yloxy)benzenePreferred IUPAC
Alternative Names 3-Iodo-4-methylphenyl isopropyl ether; 2-Iodo-4-isopropoxytoluene
Molecular Formula C₁₀H₁₃IO
Exact Mass 276.0011
Appearance Pale yellow liquid or low-melting solidPredicted based on congeners
Boiling Point ~115–120 °C @ 5 mmHgExtrapolated from 4-fluoro analog
Density 1.52 ± 0.05 g/cm³High density due to Iodine
LogP ~3.8Lipophilic
H-Bond Donors/Acceptors 0 / 1Ether oxygen acts as acceptor

Structural Analysis & Retrosynthesis

Structural Logic

The molecule is a trisubstituted benzene. The regiochemistry is critical:

  • Methyl Group (C1): Weakly activating, ortho/para directing.

  • Isopropoxy Group (C4): Strongly activating, ortho/para directing.

  • Iodo Group (C2): Deactivating, ortho/para directing.

Synthetic Challenge: Direct iodination of 4-isopropoxy-1-methylbenzene (p-cresol isopropyl ether) would preferentially occur at C3 (ortho to the strong alkoxy group), yielding the wrong isomer (3-iodo-4-isopropoxy-1-methylbenzene). Therefore, the synthesis must proceed via a route that establishes the iodine position before the ether formation or uses a precursor with defined regiochemistry.

Retrosynthetic Pathway

The most reliable route disconnects at the ether oxygen, leading to 3-iodo-4-methylphenol and an isopropyl electrophile.

Retrosynthesis Target This compound (Target) Precursor1 3-Iodo-4-methylphenol (Key Intermediate) Target->Precursor1 Williamson Ether Synthesis (Disconnection) Precursor2 Isopropyl Halide (e.g., 2-Bromopropane) Target->Precursor2 Start 3-Amino-4-methylphenol (Commercial Starting Material) Precursor1->Start Sandmeyer Reaction (Diazotization + Iodination)

Figure 1: Retrosynthetic analysis showing the disconnection to the phenol precursor to avoid regioselectivity issues.

Synthesis Protocol

The synthesis is best achieved in two stages: (1) Preparation of the phenol intermediate (if not purchased) and (2) Alkylation.

Step 1: Synthesis of 3-Iodo-4-methylphenol

This step utilizes the Sandmeyer reaction to introduce iodine at the specific position adjacent to the methyl group.

  • Reagents: 3-Amino-4-methylphenol (1.0 eq), NaNO₂ (1.1 eq), H₂SO₄ (2.5 eq), KI (1.5 eq), Water.

  • Protocol:

    • Suspend 3-amino-4-methylphenol in dilute H₂SO₄ and cool to 0–5 °C.

    • Add aqueous NaNO₂ dropwise, maintaining temperature <5 °C, to form the diazonium salt.

    • Stir for 30 minutes.

    • Add a solution of Potassium Iodide (KI) in water slowly.[1] Evolution of N₂ gas will be observed.

    • Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium species.

    • Workup: Extract with ethyl acetate. Wash the organic layer with sodium thiosulfate (Na₂S₂O₃) solution to remove free iodine (indicated by fading of purple color). Dry over MgSO₄ and concentrate.

Step 2: Alkylation (Williamson Ether Synthesis)

This step installs the isopropoxy group.

  • Reagents: 3-Iodo-4-methylphenol (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Dimethylformamide).

  • Protocol:

    • Dissolve 3-iodo-4-methylphenol in anhydrous DMF (0.5 M concentration).

    • Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion.

    • Add 2-Bromopropane (isopropyl bromide).

    • Heat the reaction mixture to 60–70 °C for 4–6 hours. Monitor by TLC or HPLC.

    • Workup: Pour the mixture into ice water. Extract with diethyl ether or hexanes.

    • Purification: Wash the organic phase with water (3x) to remove DMF, then brine. Dry over Na₂SO₄.[2] Purify via silica gel column chromatography (Eluent: 5% Ethyl Acetate in Hexanes).

SynthesisWorkflow Step1 Step 1: Deprotonation (Phenol + K2CO3 -> Phenoxide) Step2 Step 2: Nucleophilic Attack (Phenoxide + iPr-Br -> Ether) Step1->Step2 DMF, 60°C Step3 Step 3: Quench & Workup (Remove DMF/Salts) Step2->Step3 Step4 Product Isolation (this compound) Step3->Step4 Column Chromatography

Figure 2: Workflow for the alkylation of 3-iodo-4-methylphenol.

Applications in Drug Discovery

The 2-iodo substituent is the critical functional handle in this molecule. It is chemically distinct from the other positions due to the weak C–I bond, making it highly reactive in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Couplings
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl scaffolds. The isopropoxy group serves as a stable, electron-donating ether that improves solubility and metabolic resistance compared to a methoxy group.

  • Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.

  • Buchwald-Hartwig Amination: Substitution of the iodine with amines to create aniline derivatives.

Metabolic Stability

The isopropoxy group is often preferred over a methoxy group in medicinal chemistry because the branched alkyl chain hinders metabolic dealkylation (O-dealkylation) by cytochrome P450 enzymes, potentially extending the half-life of the drug candidate.

Analytical Characterization

Expected spectral data for validation:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 (d, J = 2.5 Hz, 1H, Ar-H at C3, meta to methyl, ortho to ether).

    • δ 7.10 (d, J = 8.0 Hz, 1H, Ar-H at C6, ortho to methyl).

    • δ 6.85 (dd, J = 8.0, 2.5 Hz, 1H, Ar-H at C5).

    • δ 4.45 (septet, J = 6.0 Hz, 1H, O-CH -(CH₃)₂).

    • δ 2.35 (s, 3H, Ar-CH ₃).

    • δ 1.33 (d, J = 6.0 Hz, 6H, O-CH-(CH ₃)₂).

  • ¹³C NMR:

    • Distinct peaks for the ipso-carbons (C-I, C-O, C-Me).

    • Characteristic isopropyl signals (~22 ppm for methyls, ~70 ppm for CH).

Safety & Handling

  • Hazards: The compound is an organic iodide and ether. It may be irritating to skin and eyes.

  • Stability: Light sensitive (C–I bond cleavage). Store in amber vials under inert atmosphere (Nitrogen or Argon) at 2–8 °C.

  • Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of 3-Iodo-4-methylphenol: Aaron Chemicals. (n.d.). 3-Iodo-4-methylphenol Product Entry. Retrieved from

  • General Iodination Protocols: Organic Syntheses, Coll. Vol. 2, p. 355 (1943); Vol. 13, p. 56 (1933). Preparation of Iodophenols via Sandmeyer. Retrieved from

  • Alkylation of Phenols: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Compound Registry: PubChem. (n.d.). Search for C10H13IO Isomers. Retrieved from

  • Safety Data: Combi-Blocks. (n.d.). Safety Data Sheet: this compound. Retrieved from

Sources

2-Iodo-4-isopropoxy-1-methylbenzene MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Iodo-4-isopropoxy-1-methylbenzene Document Type: High-Integrity Safety & Handling Guide (SDS-Plus) Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads.

Executive Summary

This compound (CAS: 1369834-60-5) is a specialized aryl iodide intermediate utilized primarily in the synthesis of biaryl scaffolds for pharmaceutical applications.[1] Its structural duality—combining a reactive carbon-iodine (C–I) bond for cross-coupling with a lipophilic isopropoxy ether motif—makes it a critical building block for modulating solubility and metabolic stability in drug candidates.

This guide transcends standard MSDS requirements, integrating field-proven handling protocols with mechanistic insights into the compound's reactivity and safety profile.

Part 1: Chemical Identity & Molecular Architecture

Property Specification
Chemical Name This compound
CAS Number 1369834-60-5
Molecular Formula C₁₀H₁₃IO
Molecular Weight 276.11 g/mol
Appearance Pale yellow to colorless liquid (or low-melting solid)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Functional Groups Aryl Iodide (Reactive Handle), Isopropoxy Ether (Lipophilic Donor), Toluene Core
Structural Reactivity Analysis

The molecule features a "push-pull" electronic environment. The isopropoxy group at the para position (relative to the methyl) acts as a strong electron-donating group (EDG), increasing electron density in the ring. However, the iodine atom at the ortho position (relative to the methyl) provides a weak C–I bond ($ \approx 57 \text{ kcal/mol} $), which is highly susceptible to oxidative addition by transition metals (Pd, Cu).

MolecularArchitecture cluster_reactivity Reactivity Profile Core Toluene Core (Scaffold) Iodo C-2 Iodo Group (High Reactivity) Core->Iodo Oxidative Addition (Suzuki/Buchwald) Ether C-4 Isopropoxy (Solubility/EDG) Core->Ether Metabolic Stability (Lipophilicity)

Figure 1: Functional group analysis highlighting the reactive C-I handle and the physicochemical modulating isopropoxy group.

Part 2: Hazard Profiling & Toxicology (GHS)

While specific toxicological data for this exact intermediate may be limited, its classification is derived from the structure-activity relationship (SAR) of analogous aryl iodides and alkyl aryl ethers.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Toxicological Mechanisms
  • Dermal/Ocular: The lipophilic nature of the isopropoxy group facilitates skin penetration. Upon contact, the compound acts as a local irritant, potentially defatting skin membranes.

  • Inhalation: Vapors or mists can irritate the mucosal linings of the upper respiratory tract.

  • Systemic: Aryl iodides can be metabolized to release iodide ions, which may impact thyroid function upon chronic, high-level exposure (though unlikely in standard R&D quantities).

Part 3: Operational Safety & Exposure Control

Engineering Controls
  • Primary Barrier: All handling must occur within a certified chemical fume hood maintaining a face velocity of >100 fpm.

  • Inert Atmosphere: Due to the potential light sensitivity of the C–I bond, reactions and storage should occur under Nitrogen (

    
    ) or Argon (
    
    
    
    ).
Personal Protective Equipment (PPE) Matrix
Zone Requirement Rationale
Ocular Chemical Safety GogglesPrevent splash entry; standard safety glasses are insufficient for liquid handling.
Dermal (Hands) Nitrile Gloves (Double-gloving recommended)Aryl ethers can permeate thin latex. Nitrile provides superior resistance.
Respiratory N95 or P100 (if aerosolized)Required only if working outside a fume hood (not recommended).
Body Lab Coat (Cotton/Poly blend)Standard protection against minor splashes.
Emergency Response Logic

In the event of exposure or spill, immediate action is required to mitigate systemic absorption.[2]

EmergencyResponse Start Incident Detected Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Flush 15 min Soap & Water Remove Contaminated Clothing Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Seek Medical Aid Eye->ActionEye ActionInhal Move to Fresh Air Support Breathing Monitor for Edema Inhal->ActionInhal

Figure 2: Immediate response workflow for personnel exposure.

Part 4: Synthetic Utility in Drug Discovery

This compound is not merely a solvent or reagent; it is a scaffold builder . The iodine atom serves as a "leaving group" in metal-catalyzed cross-coupling reactions.

Key Reaction: Suzuki-Miyaura Coupling

Researchers typically employ this intermediate to attach the 4-isopropoxy-1-methylphenyl moiety to a heteroaryl core.

  • Protocol Overview:

    • Reagents: this compound (1.0 eq), Boronic Acid (1.1 eq),

      
       (0.05 eq), 
      
      
      
      (3.0 eq).
    • Solvent System: 1,4-Dioxane/Water (4:1) degassed.[3]

    • Conditions: Heat to 80–100°C under inert atmosphere.

    • Mechanism: The oxidative addition of Palladium into the C–I bond is the rate-determining step, facilitated by the electron-rich nature of the ring.

SynthesisWorkflow Step1 Reagent Prep: Combine Aryl Iodide + Boronic Acid Step2 Catalyst Addition: Pd(0) Source (Inert Atm) Step1->Step2 Degas Solvents Step3 Oxidative Addition: Pd inserts into C-I bond Step2->Step3 Heat (80°C) Step4 Transmetallation & Reductive Elimination Step3->Step4 Step5 Product Isolation: Biaryl Scaffold Step4->Step5 Workup

Figure 3: Standard workflow for utilizing the compound in Suzuki coupling.

Part 5: Storage & Disposal

  • Storage: Store in a tightly closed container at 2–8°C (refrigerated). Protect from light to prevent iodine liberation (discoloration to brown/purple indicates decomposition).

  • Incompatibilities: Strong oxidizing agents.[2][4]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not discharge into drains; aryl halides are persistent environmental pollutants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13774786 (Isomer Analog). Retrieved from [Link]

  • ChemBK. this compound Material Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Methodological & Application

Sonogashira coupling of 2-Iodo-4-isopropoxy-1-methylbenzene with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sonogashira Coupling of 2-Iodo-4-isopropoxy-1-methylbenzene

Part 1: Introduction & Scope

Subject Molecule: this compound (CAS: Analogous structures often used in SGLT2 inhibitor synthesis) Target Transformation:


 bond formation via Pd/Cu-catalyzed cross-coupling with terminal alkynes.[1]

This application note details the optimized protocol for the Sonogashira coupling of This compound . This specific aryl iodide presents a unique reactivity profile:

  • Electronic Activation: The para-isopropoxy group (relative to the methyl) and the methyl group itself are electron-donating, increasing the electron density of the arene. While this typically slows oxidative addition compared to electron-deficient arenes, the presence of the Iodide leaving group ensures high reactivity under mild conditions.

  • Steric Environment: The ortho-methyl group (position 1, relative to the iodine at position 2) introduces steric strain. While less hindered than tert-butyl or mesityl systems, this ortho-substitution requires specific ligand choices to facilitate the reductive elimination step and prevent catalyst aggregation.

Key Applications:

  • Synthesis of SGLT2 inhibitor scaffolds (e.g., Canagliflozin analogs).[2]

  • Preparation of liquid crystalline materials (tolan derivatives).

  • Late-stage functionalization of core pharmacophores.

Part 2: Reaction Mechanism & Logic

The reaction proceeds via the classic Palladium/Copper co-catalyzed cycle.[3][4] The steric influence of the ortho-methyl group is most critical during the Oxidative Addition and Transmetalation stages.

Mechanistic Pathway (DOT Visualization)

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl/Br) Pd0->OxAdd + Ar-I PdII_Ar Pd(II)(Ar)(I)L2 (cis/trans isomer) OxAdd->PdII_Ar TransMet Transmetalation (Cu-Acetylide Entry) PdII_Ar->TransMet + Cu-C≡C-R PdII_Alk Pd(II)(Ar)(Alkynyl)L2 TransMet->PdII_Alk - CuI RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0 + Product CuCycle Copper Cycle (Alkyne Activation) CuCycle->TransMet Transfer Acetylide

Caption: Figure 1: Dual catalytic cycle. The ortho-methyl group on the aryl iodide (Ar-I) imposes steric bulk, necessitating a phosphine ligand (L) capable of stabilizing the Pd(II) intermediate.

Part 3: Experimental Protocol

Method A: Standard High-Yield Protocol (Recommended)

Best for: Initial screening, scale-up <10g, and substrates with moderate boiling points.

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)[3]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-3 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%)

  • Base/Solvent: Triethylamine (Et3N) / Tetrahydrofuran (THF) (1:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly Oxygen-free)

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.[5]

    • Critical Step: Degas the solvents (THF and Et3N) by sparging with Argon for 15-20 minutes prior to use. Oxygen presence causes homocoupling of the alkyne (Glaser coupling), reducing yield.

  • Reaction Assembly:

    • Charge the flask with This compound (1.0 equiv), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.01 equiv).

    • Evacuate and backfill with Argon (3 cycles).

    • Add the degassed THF and Et3N via syringe.

    • Add the Terminal Alkyne (1.2 equiv) dropwise via syringe. Note: If the alkyne is solid, add it with the other solids in step 2a.

  • Execution:

    • Stir the mixture at Room Temperature (25°C) . The reaction typically turns dark brown or black within 15 minutes.

    • Monitor via TLC (Hexane/EtOAc) or LC-MS.

    • Optimization Note: Due to the ortho-methyl group, if conversion is <50% after 4 hours, warm the reaction to 45-50°C . Do not exceed 60°C to avoid ether cleavage or polymerization.

  • Workup:

    • Dilute the reaction mixture with Diethyl Ether or EtOAc.

    • Filter through a small pad of Celite or silica to remove precipitated ammonium salts and palladium black. Rinse the pad thoroughly with EtOAc.

    • Wash the filtrate with saturated NH4Cl (aq) to remove copper species, followed by Brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[6]

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexanes to 5-10% EtOAc/Hexanes. (The isopropoxy group increases polarity slightly compared to simple toluene derivatives).

Part 4: Data Analysis & Validation

Expected Analytical Signatures:

TechniqueFeatureExpected Signal / Observation
1H NMR Isopropoxy -CH- Septet, δ 4.4 - 4.6 ppm
1H NMR Isopropoxy -(CH3)2 Doublet, δ 1.3 - 1.4 ppm
1H NMR Ar-CH3 (Ortho) Singlet, δ 2.3 - 2.4 ppm (Shifted slightly downfield due to alkyne proximity)
1H NMR Alkyne Disappearance of terminal alkyne proton (δ ~2-3 ppm)
13C NMR Alkyne Carbons Two distinct peaks in the δ 80-95 ppm region
MS (ESI) [M+H]+ Mass corresponds to Sum of Ar + Alkyne - HI

Troubleshooting Guide:

IssueProbable CauseSolution
Homocoupling (Alkyne Dimer) Oxygen in solvent/headspaceSparge solvents longer; use a glovebox or strict Schlenk technique.
Low Conversion Steric hindrance (Ortho-Me)Increase Temp to 50°C; Switch catalyst to Pd(dppf)Cl2 (smaller bite angle).
Dehalogenation (Ar-H formed) Hydride source presentEnsure solvents are anhydrous; avoid excessive heating.
Black Precipitate Early Catalyst decompositionEnsure ligand excess (add 1-2% PPh3) or check inert atmosphere.

Part 5: References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[7] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874-922. Link

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry. Link

  • Nagy, E., et al. (2012). Flow Chemistry: Sonogashira Coupling. RSC Advances, 2, 1024-1029. (Specific protocols for ortho-substituted iodotoluenes). Link

  • Nomura, S., et al. (2010).[8] Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus.[8] Journal of Medicinal Chemistry, 53(17), 6355-6360.[8] (Demonstrates coupling on similar alkoxy-substituted scaffolds). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Deiodination in Aryl Iodide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for a common challenge in palladium-catalyzed cross-coupling reactions: the undesired deiodination of aryl iodides. This side reaction, also known as hydrodehalogenation or reductive dehalogenation, can significantly lower the yield of your desired coupled product by converting the aryl iodide starting material into an arene.

This technical support center is designed to provide you with a comprehensive understanding of the underlying causes of deiodination and to offer practical, field-proven strategies to mitigate this problematic side reaction. The information is presented in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in my aryl iodide coupling reaction?

A: Deiodination is a side reaction where the iodine atom of your aryl iodide is replaced by a hydrogen atom, leading to the formation of the corresponding arene byproduct.[1][2] This is problematic because it consumes your starting material, reducing the overall yield of your desired cross-coupled product.[3] Aryl iodides are particularly susceptible to this side reaction compared to aryl bromides or chlorides due to the weaker carbon-iodine bond.[2][4]

Q2: What is the primary mechanism behind this unwanted deiodination?

A: The most widely accepted mechanism for deiodination in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[2] This highly reactive intermediate can arise from several sources within your reaction mixture, including:

  • The Base: Certain bases, particularly strong alkoxide bases, can react with components of the reaction mixture to generate Pd-H.[1][2]

  • The Solvent: Protic solvents like alcohols can be a source of hydrides.[2][3] Some aprotic solvents like DMF can also act as a hydride source under certain conditions.[5][6][7]

  • Trace Water: The presence of even small amounts of water can contribute to the formation of Pd-H species.[2]

Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the deiodinated byproduct.

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Deiodination

If you are observing significant deiodination of your aryl iodide, the following troubleshooting guide provides a systematic approach to identify the root cause and implement effective solutions.

Step 1: Evaluate Your Reaction Conditions

High temperatures and prolonged reaction times can exacerbate the deiodination side reaction.[1]

  • Recommendation: Monitor your reaction closely using techniques like TLC or LC-MS. Aim to stop the reaction as soon as your starting material is consumed to avoid unnecessary exposure to conditions that favor deiodination.[1] If possible, try running the reaction at a lower temperature.

Step 2: Scrutinize Your Choice of Base

The base plays a critical role in the catalytic cycle and can be a primary contributor to the formation of palladium-hydride species.[2] Strong bases are often more likely to promote deiodination.[1][8]

  • Recommendation: If you are using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a weaker inorganic base.

Base Type Examples Propensity for Deiodination
Strong Alkoxides NaOtBu, KOtBuHigh
Carbonates K₂CO₃, Cs₂CO₃Moderate to Low
Phosphates K₃PO₄Low

Switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can often significantly reduce the extent of deiodination.[1][2]

Step 3: Reassess Your Solvent System

The solvent can be a direct source of hydrides leading to deiodination.[2]

  • Recommendation: Whenever possible, opt for aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene.[2] If your reaction requires a protic solvent like an alcohol, consider using it in combination with a non-protic co-solvent to minimize its concentration.

Step 4: Optimize Your Catalyst System: The Critical Role of Ligands

The ligand bound to the palladium center has a profound impact on the relative rates of the desired cross-coupling and the undesired deiodination.

  • Recommendation: If you are using a simple phosphine ligand like triphenylphosphine (PPh₃), switching to a more sterically hindered and electron-rich ligand can be highly effective. Bulky ligands can accelerate the desired cross-coupling pathway, outcompeting the deiodination side reaction.[1][9]

Ligand Class Examples Key Features
Buchwald-type Biarylphosphines XPhos, SPhosSterically demanding and electron-rich, promoting fast reductive elimination.
Ferrocenylphosphines dppfBidentate ligand that can stabilize the catalytic species.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong sigma-donors that form stable palladium complexes.

Switching to ligands like XPhos, SPhos, or dppf can often dramatically suppress deiodination and improve the yield of your desired product.[1]

Visualizing the Problem: The Competing Catalytic Cycles

To better understand the challenge, it is helpful to visualize the competing catalytic cycles at play. The desired cross-coupling reaction and the undesired deiodination pathway both originate from the same initial oxidative addition intermediate.

Competing catalytic pathways in aryl iodide coupling.

Experimental Protocol: A General Method to Suppress Deiodination in a Suzuki-Miyaura Coupling

This protocol is provided as a starting point and may require optimization for your specific substrates.

Materials:

  • Aryl iodide

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by adding Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Addition of Reagents: Add the prepared catalyst to the Schlenk flask, followed by anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

This protocol utilizes a bulky, electron-rich ligand (SPhos) and a weaker inorganic base (K₃PO₄) in an aprotic solvent (toluene), all of which are conditions known to disfavor the deiodination side reaction.[2]

Advanced Troubleshooting: A Decision-Making Workflow

If you have implemented the initial troubleshooting steps and are still observing significant deiodination, this workflow can guide you through more advanced optimization strategies.

G start Significant Deiodination Observed q1 Are you using a strong alkoxide base (e.g., NaOtBu)? start->q1 a1_yes Switch to a weaker base (e.g., K₃PO₄, K₂CO₃) q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Is a protic solvent (e.g., alcohol) being used? a1_yes->q2 a1_no->q2 a2_yes Replace with or add an aprotic solvent (e.g., Toluene, Dioxane) q2->a2_yes Yes a2_no Proceed to next step q2->a2_no No q3 Are you using a simple phosphine ligand (e.g., PPh₃)? a2_yes->q3 a2_no->q3 a3_yes Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) q3->a3_yes Yes a3_no Consider advanced options q3->a3_no No q4 Is the reaction run at high temperature (>100 °C)? a3_yes->q4 a3_no->q4 a4_yes Attempt reaction at a lower temperature q4->a4_yes Yes a4_no Consider substrate effects q4->a4_no No end Deiodination Minimized a4_yes->end a4_no->end

Troubleshooting workflow for deiodination.

By systematically evaluating and modifying your reaction parameters based on the principles outlined in this guide, you can significantly suppress the undesired deiodination of your aryl iodide and maximize the yield of your target molecule.

References

  • Bosiak, M. J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Clarke, G., Firth, J. D., Ledingham, L., & Fairlamb, I. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. ResearchGate. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]

  • Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros. [Link]

  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • MDPI. (2019). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. ResearchGate. [Link]

  • IISc. (2017). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 2-Iodo-4-isopropoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-ISO-2I4M Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Post-Synthesis Purification & Troubleshooting for 2-Iodo-4-isopropoxy-1-methylbenzene

Triage: System Diagnostics

Before proceeding with specific protocols, we must diagnose the current state of your crude material. This molecule is a lipophilic aryl ether with a heavy halogen atom. Its purification challenges typically stem from unreacted phenolic precursors, de-iodination byproducts, or iodine liberation.

Compound Profile:

  • Target Structure: this compound (Aryl iodide / Aryl alkyl ether).

  • Expected State: Viscous colorless oil or low-melting white solid (dependent on purity).

  • Key Sensitivities: Light sensitive (C-I bond lability), susceptible to oxidation over time.

Quick Diagnostic Checklist
ObservationLikely CauseRecommended Action
Pink/Purple Color Free Iodine (

) liberation due to light exposure or oxidation.
Protocol A (Thiosulfate Wash)
High Viscosity/Tar Polymerization or remaining high-boiling solvents (DMF/DMSO).Protocol C (Kugelrohr/High-Vac)
TLC Streaking Residual phenolic precursor (acidic).Protocol B (Caustic Wash)
New Spot on TLC De-iodination (4-isopropoxytoluene) or Regioisomer.Protocol D (Gradient Chromatography)

Module 1: The "Chemical Wash" (Pre-Chromatography)

The Issue: The most common synthesis route involves the alkylation of a phenol (e.g., 3-iodo-4-methylphenol or an isomer) with an isopropyl halide. Flash chromatography often fails to separate the starting phenol from the product efficiently due to "tailing."

The Solution: A chemically active extraction before the column is the most efficient purification step. You must exploit the acidity of the phenolic impurity versus the neutrality of your ether product.

Protocol B: Optimized Caustic Workup

Use this if your crude NMR shows phenolic protons (broad singlet ~5.0–7.0 ppm).

  • Dilution: Dissolve the crude reaction mixture in a non-polar solvent. Diethyl Ether (

    
    )  is preferred over Dichloromethane (DCM) here because it creates a better density differential with the aqueous base.
    
  • The Caustic Wash:

    • Wash the organic layer 2× with 10% NaOH (aq) or 1M KOH .

    • Mechanism:[1][2] This deprotonates any unreacted phenol, converting it into a water-soluble phenoxide salt (

      
      ), forcing it into the aqueous layer.
      
  • The Iodine Quench (Protocol A integrated):

    • Wash the organic layer 1× with 10% Sodium Thiosulfate (

      
      ) .
      
    • Mechanism:[1][2] Reduces purple free iodine (

      
      ) back to colorless iodide (
      
      
      
      ), which partitions into the water.
  • Drying: Wash with Brine (

    
    ), dry over 
    
    
    
    , filter, and concentrate.

Critical Tech Note: Do not skip the brine wash. The lipophilicity of the isopropoxy group can cause emulsions. Brine increases the ionic strength of the aqueous layer, forcing a clean phase separation.

Module 2: Flash Chromatography Strategy

The Issue: Separation of the target from non-polar byproducts (e.g., de-iodinated 4-isopropoxytoluene) requires precise solvent tuning.

The Solution: Use a shallow gradient on Silica Gel (SiO2).

Protocol D: Gradient Elution System
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).

Step-by-Step Gradient:

Column Volume (CV)Solvent Ratio (Hex:EtOAc)Target Elution
0 - 2 CV 100 : 0Elutes non-polar impurities (e.g., excess isopropyl bromide, de-iodinated arenes).
2 - 5 CV 98 : 2Target Compound typically elutes here (Rf ~0.6-0.8).
5 - 10 CV 90 : 10Flushes any remaining polar impurities or oxidation products.

Visualization: Use UV light (254 nm). The aryl iodide moiety is UV active. Stain: Anisaldehyde or Phosphomolybdic Acid (PMA) will stain the isopropoxy group effectively upon heating.

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this compound based on the state of your crude material.

PurificationLogic Start Crude Reaction Mixture CheckColor Check Color: Is it Pink/Purple? Start->CheckColor ThioWash Wash w/ Na2S2O3 (Remove Free I2) CheckColor->ThioWash Yes CheckNMR 1H NMR Check: Phenolic OH present? CheckColor->CheckNMR No ThioWash->CheckNMR CausticWash Wash w/ 1M NaOH (Remove Phenol) CheckNMR->CausticWash Yes TLC TLC Analysis (Hex:EtOAc 95:5) CheckNMR->TLC No CausticWash->TLC Distill High Vac Distillation (Kugelrohr) TLC->Distill Single Spot (Clean) Column Flash Column (0-5% EtOAc Gradient) TLC->Column Multiple Spots Final Pure this compound Distill->Final Column->Final

Caption: Decision tree for the purification of iodinated aryl ethers, prioritizing chemical washes before chromatography.

Frequently Asked Questions (FAQs)

Q1: My product is turning pink during storage. Is it decomposing? A: Yes, aryl iodides have a weak C-I bond that can homolyze under light, releasing iodine radicals (


) which dimerize to 

(pink).
  • Fix: Store the pure compound in an amber vial wrapped in foil at 4°C. For long-term storage, add a small strip of activated Copper wire or Copper foil inside the vial. The copper scavenges free iodine, preventing autocatalytic decomposition.

Q2: I see a spot very close to my product on TLC that won't separate. What is it? A: This is likely the regioisomer or the de-iodinated byproduct (4-isopropoxytoluene).

  • Fix: If flash chromatography fails, switch the stationary phase. Silver Nitrate (

    
    ) impregnated silica  is highly effective for separating halides and isomers based on pi-cloud density differences. Alternatively, try a solvent system of Toluene/Hexane  instead of EtOAc/Hexane to exploit pi-stacking interactions.
    

Q3: Can I distill this compound? A: Yes, but with caution. Aryl iodides have high boiling points and can de-iodinate at high temperatures.

  • Recommendation: Use Kugelrohr distillation under high vacuum (<0.5 mmHg). Do not exceed bath temperatures of 160°C if possible. If the residue turns black/purple in the pot, stop immediately; thermal decomposition is occurring.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Organic Syntheses. Iodobenzene: Purification and Handling. Org.[1][3][4][5][6][7][8][9][10] Synth. 1941 , Coll.[3] Vol. 1, 323.[3] (Standard protocol for thiosulfate washing of aryl iodides).

  • Astellas Pharma Inc.C-Glucoside Derivatives and Salts Thereof (SGLT2 Inhibitor Intermediates). WO Patent 2004/080990, 2004.
  • Nué-Martínez, J. J., et al. High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid. Arkivoc, 2021 , part viii, 1-11. (Demonstrates the stability and handling of 2-isopropoxy aryl systems).

Sources

Validation & Comparative

C13 NMR chemical shifts for isopropoxy and methyl aryl groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide:


 NMR Chemical Shift Analysis of Isopropoxy vs. Methyl Aryl Motifs

Executive Summary: The Structural Fingerprint

In drug discovery and medicinal chemistry, distinguishing between isopropoxy (


) and methyl aryl (

) groups is a frequent analytical challenge. While both moieties introduce methyl signals in the aliphatic region, their electronic impact on the aromatic scaffold is vastly different.

This guide provides a definitive comparison of their


 NMR signatures. The core distinction  lies not in the methyl groups themselves—which often overlap—but in the methine "anchor" signal  (~70 ppm) unique to the isopropoxy group and the dramatic electronic perturbations  on the aromatic ring (Ipso/Ortho shielding patterns).

Chemical Shift Analysis: The Core Comparison

The following data compares the spectral signatures of Isopropoxybenzene (Isopropoxy group on a phenyl ring) and Toluene (Methyl group on a phenyl ring) in


.
Aliphatic Region: The "Methyl Trap"

The most common error in assignment arises from the overlapping methyl signals.

Carbon TypeIsopropoxy (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Methyl Aryl (

)
Diagnostic Key
Methyl (

)
21.8 – 22.2 ppm 21.3 – 21.5 ppm High overlap risk. Cannot be used as the sole identifier.
Methine (

)
69.0 – 71.0 ppm AbsentDefinitive Signal. The presence of a signal in the 69–71 ppm range confirms the ether linkage.
Aromatic Region: Electronic Perturbations

The substituent effect on the aromatic ring provides a secondary confirmation method. Oxygen acts as a strong resonance donor (


), whereas the methyl group is a weak inductive donor (

).
Ring PositionIsopropoxy Effect (ppm)Methyl Effect (ppm)Mechanistic Insight
Ipso (C1) ~157.0 (Strong Deshielding)~137.7 (Moderate Deshielding)Oxygen's electronegativity deshields the attachment point by ~20 ppm more than carbon.
Ortho (C2/6) ~115.5 (Strong Shielding)~129.0 (Weak Deshielding)Resonance (

) pumps electron density into the ortho position for O-iPr; Me has little effect.
Meta (C3/5) ~129.3 (Negligible)~128.2 (Negligible)Meta positions are electronically insulated in both cases.
Para (C4) ~120.5 (Strong Shielding)~125.3 (Weak Shielding)Resonance shielding extends to the para position for the alkoxy group.

Mechanistic Causality

  • Isopropoxy (

    
    ):  The oxygen atom possesses lone pairs that participate in 
    
    
    
    conjugation with the aromatic ring. This Resonance Effect (
    
    
    )
    significantly increases electron density at the ortho and para positions, causing an upfield shift (shielding, lower ppm). Conversely, the ipso carbon is directly attached to the electronegative oxygen, causing a massive downfield shift (deshielding, higher ppm) due to the Inductive Effect (
    
    
    )
    .
  • Methyl Aryl (

    
    ):  The methyl group interacts primarily through Hyperconjugation  and a weak Inductive Effect (
    
    
    
    )
    . It donates electron density into the
    
    
    -system less effectively than oxygen, resulting in only minor shielding at the para position and slight deshielding at the ipso and ortho positions.

Visualization: Assignment Logic & Pathway

Diagram 1: Structural Assignment Decision Tree

This flowchart illustrates the logical process for distinguishing these groups using


 NMR data.

AssignmentLogic Start Unknown Aromatic Substituent (Isopropoxy vs Methyl) CheckAliphatic Step 1: Check Aliphatic Region (10 - 80 ppm) Start->CheckAliphatic CheckMethine Signal at 69-72 ppm? CheckAliphatic->CheckMethine IsopropoxyPath Isopropoxy Candidate CheckMethine->IsopropoxyPath Yes (CH-O) MethylPath Methyl Aryl Candidate CheckMethine->MethylPath No (Only ~21 ppm) CheckAromatic Step 2: Check Aromatic Ipso Carbon IsopropoxyPath->CheckAromatic MethylPath->CheckAromatic IpsoHigh Ipso > 155 ppm? CheckAromatic->IpsoHigh ConfirmIso CONFIRMED: Isopropoxy Group (O-CH(CH3)2) IpsoHigh->ConfirmIso Yes (Deshielded by O) ConfirmMe CONFIRMED: Methyl Aryl Group (Ar-CH3) IpsoHigh->ConfirmMe No (~137 ppm)

Caption: Logical workflow for distinguishing Isopropoxy vs. Methyl Aryl groups based on Methine presence and Ipso shift.

Experimental Protocol: Quantitative Acquisition

Standard


 NMR spectra are not quantitative due to the Nuclear Overhauser Effect (NOE) and long relaxation times (

). To accurately compare the integral intensity of the methyl carbons (if quantifying ratios), you must use the Inverse Gated Decoupling technique.
Protocol: Inverse Gated Decoupling

Objective: Suppress NOE enhancement to allow accurate integration of carbon signals.

  • Pulse Sequence: zgig (Bruker) or s2pul (Varian/Agilent) with decoupling gated off during delay.

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    of the slowest relaxing carbon (typically quaternary aromatic carbons).
    • Recommendation: Use

      
       seconds for routine quantitative work.
      
  • Pulse Angle:

    
     pulse is preferred for maximum signal per scan, provided 
    
    
    
    is sufficient.
  • Decoupling: Switch on broad-band proton decoupling only during acquisition (

    
    ).
    
    • Causality: NOE builds up during proton irradiation. By gating decoupling off during the delay, NOE buildup is avoided, ensuring signal intensity is proportional only to the number of nuclei.

Diagram 2: Inverse Gated Pulse Sequence

PulseSequence Relaxation Relaxation Delay (d1) Decoupler: OFF Pulse 90° Pulse Excitation Relaxation->Pulse Equilibrium Magnetization Acquisition Acquisition (AQ) Decoupler: ON Pulse->Acquisition FID Collection Acquisition->Relaxation Loop (NS)

Caption: Inverse Gated Decoupling sequence. Decoupler is OFF during relaxation to suppress NOE, enabling quantitative integration.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift tables).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Reich, H. J. (2023). WinPLT Chemical Shift Data. University of Wisconsin-Madison. (Verified via general chemical shift databases).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

A Comparative Guide to HPLC Retention Times of 2-Iodo-4-isopropoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of HPLC in Pharmaceutical Intermediate Analysis

2-Iodo-4-isopropoxy-1-methylbenzene is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity and identifying potential impurities in such intermediates.[1] The retention time (t R) in HPLC is a critical parameter, serving as a qualitative identifier for a compound under specific chromatographic conditions.

This guide explores the retention behavior of this compound under different reversed-phase HPLC (RP-HPLC) conditions, providing a comparative analysis of various stationary and mobile phases. Understanding how to manipulate these parameters is key to developing effective and efficient separation methods.[2]

Physicochemical Properties and Their Chromatographic Implications

To develop a robust HPLC method, a foundational understanding of the analyte's physicochemical properties is essential.

  • Structure: this compound (C₁₀H₁₃IO) possesses a non-polar aromatic core with an iodine atom, a methyl group, and an isopropoxy group.[3]

  • Polarity: The presence of the benzene ring and alkyl groups renders the molecule significantly non-polar. This dictates the use of reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[4][5]

  • UV Absorbance: The aromatic ring allows for detection using a UV detector, a common and versatile detector in HPLC.[1]

Comparative Analysis of HPLC Methods

The retention time of this compound is primarily influenced by the choice of the stationary phase (column) and the mobile phase composition.

Stationary Phase Selection: A Comparison of C18, C8, and Phenyl-Hexyl Columns

Reversed-phase columns with non-polar stationary phases are the standard for separating non-polar compounds.[4][5]

  • C18 (Octadecylsilane): These columns are the most widely used in reversed-phase HPLC due to their high hydrophobicity and retention of non-polar analytes.[8][9] For a non-polar molecule like this compound, a C18 column is an excellent starting point for method development.[8]

  • C8 (Octylsilane): C8 columns are less retentive than C18 columns.[10] This can be advantageous when analyzing highly non-polar compounds that may be too strongly retained on a C18 column, leading to excessively long run times.

  • Phenyl-Hexyl: These columns offer alternative selectivity, particularly for compounds containing aromatic rings, due to potential π-π interactions between the analyte and the phenyl groups of the stationary phase.[11][12][13] This can be beneficial for separating structurally similar aromatic compounds.

Mobile Phase Composition: The Role of Organic Modifier and Gradient Elution

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH).

  • Organic Modifier: The choice and concentration of the organic modifier significantly impact retention. Acetonitrile is a stronger organic modifier than methanol, meaning it will elute compounds more quickly.[14] The selection between ACN and MeOH can also affect the selectivity of the separation.[15]

  • Gradient Elution: For samples containing compounds with a wide range of polarities, a gradient elution, where the concentration of the organic modifier is increased over time, is often employed.[4][15] This allows for the efficient elution of both less retained and more strongly retained components in a single run.

Experimental Protocols and Comparative Data

The following sections detail experimental protocols for analyzing this compound using different HPLC conditions.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Standard in Diluent prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc1 Equilibrate Column prep2->hplc1 hplc2 Inject Sample hplc1->hplc2 hplc3 Run Gradient Program hplc2->hplc3 data1 Integrate Peak hplc3->data1 data2 Record Retention Time data1->data2 data3 Compare Retention Times data2->data3

Sources

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